molecular formula C13H21ClN2 B5883406 (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5883406
M. Wt: 240.77 g/mol
InChI Key: WBVZEEQPSGUXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Deschloroketamine has been studied for its potential therapeutic properties in treating depression, anxiety, and chronic pain. It has also been used in animal studies to investigate its effects on the nervous system and behavior.

Mechanism of Action

Deschloroketamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It blocks the receptor, leading to a dissociative state and analgesic effects. It also affects the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
In animal studies, (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine has been shown to produce dose-dependent effects on locomotor activity, pain sensitivity, and anxiety-like behavior. It has also been found to increase the release of dopamine and serotonin in the brain. In humans, the effects of (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine are not well understood due to limited research.

Advantages and Limitations for Lab Experiments

Deschloroketamine has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor. It also has a relatively short duration of action, which allows for rapid onset and offset of effects. However, its use in lab experiments is limited by its potential toxicity and lack of research on its long-term effects.

Future Directions

Future research on (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine could focus on its potential therapeutic applications in treating depression, anxiety, and chronic pain. It could also investigate its effects on the dopamine and serotonin systems and its potential for abuse and addiction. Additionally, more research is needed on the long-term effects of (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine and its safety profile.

Synthesis Methods

The synthesis of (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine involves the reaction of 2-chlorobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. The chemical structure of (2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamineamine is as follows:

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2/c1-4-16(10-9-15(2)3)11-12-7-5-6-8-13(12)14/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVZEEQPSGUXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5426800

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